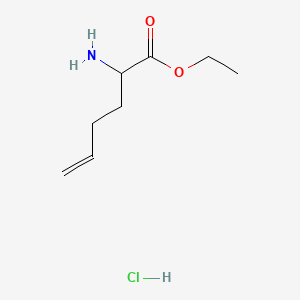

Ethyl 2-aminohex-5-enoate hydrochloride

Description

Contextual Significance of Alpha-Amino Acid Derivatives in Organic Synthesis

Alpha-amino acid derivatives are fundamental components in the synthesis of a vast array of organic molecules, extending far beyond their role as the constituents of proteins. Their bifunctional nature, possessing both an amino and a carboxylic acid group (or its ester derivative), allows for a diverse range of chemical transformations. These compounds serve as chiral synthons, enabling the stereoselective synthesis of complex target molecules, a critical aspect in the development of pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity.

In medicinal chemistry, the incorporation of non-natural or modified amino acid derivatives into peptide structures can lead to compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. Furthermore, they are pivotal in the construction of alkaloids, antibiotics, and other biologically active natural products. The ability to manipulate the side chains of these amino acid derivatives provides a powerful tool for chemists to introduce specific functionalities and to explore the structure-activity relationships of bioactive molecules.

Unique Chemical Features and Synthetic Utility of Unsaturated Amino Acid Esters

The presence of a carbon-carbon double or triple bond in the side chain of an amino acid ester introduces a site of unsaturation that significantly expands its synthetic potential. This unsaturation can participate in a wide variety of chemical reactions, making these compounds valuable intermediates. For instance, the double bond can undergo hydrogenation, halogenation, epoxidation, and hydroboration, allowing for the introduction of various functional groups.

Furthermore, unsaturated side chains are amenable to powerful carbon-carbon bond-forming reactions such as the Heck reaction, Suzuki coupling, and metathesis reactions. These transformations enable the elaboration of the amino acid side chain, facilitating the synthesis of complex and sterically demanding structures. The alkene or alkyne functionality can also serve as a handle for cyclization reactions, leading to the formation of cyclic and heterocyclic amino acid derivatives, which are important scaffolds in drug discovery. The strategic placement of unsaturation allows for the synthesis of conformationally constrained peptide mimics and other molecules with defined three-dimensional structures.

Overview of Ethyl 2-aminohex-5-enoate hydrochloride in Contemporary Chemical Research

This compound is a non-proteinogenic alpha-amino ester that has garnered attention as a versatile building block in organic synthesis. Its structure combines the key features of an alpha-amino ester with a terminal alkene in a six-carbon chain. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of more complex molecules.

The hydrochloride salt form enhances the stability and handling of the compound, which is a common practice for amino esters. The terminal double bond provides a reactive site for various chemical modifications, while the amino ester moiety allows for its incorporation into peptide chains or its use as a chiral template. While extensive research specifically dedicated to this compound is still emerging, its utility can be inferred from the well-established chemistry of related unsaturated amino acid derivatives. It holds promise as a synthon for the preparation of modified amino acids, heterocyclic compounds, and other novel organic structures with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of Ethyl 2-aminohex-5-enoate. The data for the hydrochloride salt may vary slightly.

| Property | Value |

| CAS Number | 360059-80-9 rsc.org |

| Molecular Formula | C8H15NO2 rsc.org |

| Molecular Weight | 157.21 g/mol rsc.org |

| IUPAC Name | ethyl 2-aminohex-5-enoate |

| Canonical SMILES | C=CCCC(C(=O)OCC)N |

| Appearance | Not specified |

| Solubility | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Note: This data is based on available information for the free base form and may differ for the hydrochloride salt.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

ethyl 2-aminohex-5-enoate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-5-6-7(9)8(10)11-4-2;/h3,7H,1,4-6,9H2,2H3;1H |

InChI Key |

CHCUXQKLQBCLLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC=C)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Aminohex 5 Enoate Hydrochloride and Its Analogs

Established Synthetic Routes to Alpha-Amino Esters and their Hydrochloride Salts

Traditional methods for the synthesis of α-amino esters and their salts are well-documented and widely practiced. These routes typically involve the manipulation of naturally occurring or synthetically accessible amino acids.

Esterification and Hydrochloride Salt Formation Processes for Amino Acids

The most common method for the preparation of α-amino acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the amino acid with an alcohol, in this case, ethanol, in the presence of a strong acid catalyst such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). nih.govhilarispublisher.com The reaction equilibrium is typically driven towards the ester product by using a large excess of the alcohol, which also serves as the solvent. chemicalbook.com

The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding amino acid ester. hilarispublisher.com When hydrogen chloride is used as the catalyst, it also serves to form the hydrochloride salt of the amino group in situ.

Alternatively, the free amino ester can be converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the ester in an anhydrous organic solvent, such as diethyl ether or ethyl acetate (B1210297). This process affords the salt as a crystalline solid, which is often more stable and easier to handle than the free base.

Precursors and Substrate Design in Ethyl 2-aminohex-5-enoate Synthesis

The direct precursor for the synthesis of Ethyl 2-aminohex-5-enoate is 2-aminohex-5-enoic acid. The synthesis of this unsaturated amino acid can be approached through various established methods for α-amino acid synthesis, adapted to incorporate the terminal alkene functionality.

One common strategy is the alkylation of a glycine (B1666218) enolate equivalent. For instance, a Schiff base of glycine ethyl ester, such as the benzophenone (B1666685) imine, can be deprotonated with a strong base to form an enolate, which is then alkylated with a suitable electrophile. In this case, 4-bromobut-1-ene would be the appropriate alkylating agent to introduce the but-3-enyl side chain, leading to the desired carbon skeleton. Subsequent hydrolysis of the imine and ester groups would yield the target amino acid.

Another classical approach is the Strecker synthesis, which involves the reaction of an aldehyde (in this case, pent-4-enal) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. Reductive amination of the corresponding α-keto acid, 2-oxohex-5-enoic acid, also provides a viable route to the racemic amino acid.

The design of the substrate is crucial for the success of these synthetic routes. The choice of protecting groups for the amino and carboxyl functionalities is important to prevent side reactions and to ensure compatibility with the reaction conditions. For example, the amino group is often protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an imine during alkylation steps to avoid N-alkylation.

Advanced and Emerging Methodologies for Unsaturated Alpha-Amino Esters

Recent advancements in synthetic methodology have focused on the development of stereoselective and enantioselective routes to α-amino esters, allowing for the synthesis of chiral molecules with high optical purity.

Stereoselective and Enantioselective Approaches to Chiral Analogs

The synthesis of enantiomerically pure α-amino acids and their derivatives is of paramount importance, as the biological activity of these molecules is often dependent on their stereochemistry.

Asymmetric conjugate addition, or Michael addition, of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful method for the enantioselective synthesis of β-amino esters. While not directly applicable to the synthesis of α-amino esters in a single step, this strategy can be part of a multi-step sequence.

More relevant to the synthesis of unsaturated α-amino acids are conjugate additions to more complex acceptors. For instance, the organocatalytic enantioselective conjugate addition of glycine imine derivatives to electron-deficient allenes has been shown to produce chiral α-vinyl-substituted α-amino acid derivatives with good enantioselectivities. nih.gov This approach could be adapted for the synthesis of Ethyl 2-aminohex-5-enoate analogs. The reaction is typically catalyzed by chiral phase-transfer catalysts, such as cinchona alkaloid derivatives.

The following table summarizes representative results for the asymmetric conjugate addition of a glycine imine derivative to an allenic ester:

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cinchona Alkaloid Derivative A | Toluene | -40 | 85 | 88 |

| 2 | Cinchona Alkaloid Derivative B | CH₂Cl₂ | -20 | 92 | 85 |

| 3 | Biphenyl-based Quaternary Ammonium Salt | Toluene/H₂O | RT | 78 | 75 |

Data is illustrative and based on findings for similar reactions.

Catalytic enantioselective aminomethylation of terminal alkenes represents a direct approach to installing an amino group at a specific position. While direct aminomethylation at the α-position of an unactivated alkene is challenging, related transformations can be employed.

A more common strategy involves the asymmetric α-alkylation of N-unprotected amino esters. For example, a synergistic catalytic system involving an achiral aldehyde, a zinc(II) salt, and a chiral palladium complex has been developed for the enantioselective α-allylation of N-unprotected amino esters. This method avoids the need for pre-formed imines and additional protection/deprotection steps. The reaction proceeds through the formation of a Schiff base intermediate in situ, which then undergoes allylation.

The table below presents typical results for the asymmetric α-allylation of an amino ester:

| Entry | Ligand | Substrate | Yield (%) | ee (%) |

| 1 | Chiral Phosphine Ligand A | Alanine methyl ester | 96 | 98 |

| 2 | Chiral Phosphine Ligand B | Phenylalanine ethyl ester | 92 | 95 |

| 3 | Chiral Phosphine Ligand C | Leucine tert-butyl ester | 88 | 97 |

Data is illustrative and based on findings for similar reactions.

These advanced methodologies offer powerful tools for the synthesis of chiral analogs of Ethyl 2-aminohex-5-enoate, providing access to a wide range of structurally diverse and enantiomerically enriched α-amino acids.

Microwave-Assisted and Solvent-Free Syntheses Utilizing Alpha-Amino Esters Hydrochlorides

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netthebioscan.com The application of microwave irradiation in a solvent-free environment further enhances the green chemistry aspects of a synthetic route by minimizing waste. scielo.br

A common approach to the synthesis of α-amino ester hydrochlorides involves the esterification of the corresponding α-amino acid. nih.gov For instance, the reaction of an amino acid with an alcohol in the presence of a catalyst like thionyl chloride or trimethylchlorosilane can efficiently produce the desired ester hydrochloride. scielo.brnih.gov Microwave irradiation can be effectively employed in such esterification reactions to significantly reduce the reaction time. nih.govnih.gov

In a typical solvent-free, microwave-assisted procedure, an α-amino acid is mixed with an alcohol and a suitable catalyst in a microwave reactor. The mixture is then irradiated at a specific temperature and power for a short duration. thebioscan.com This methodology is not only rapid but also often results in a cleaner reaction profile, simplifying the purification process. The direct formation of the hydrochloride salt is advantageous as it often provides a stable, crystalline solid that is easier to handle and purify than the corresponding free amine.

The table below illustrates typical outcomes for the microwave-assisted synthesis of various α-amino ester hydrochlorides, demonstrating the general applicability of this method.

| α-Amino Acid | Alcohol | Catalyst | Microwave Power (W) | Time (min) | Yield (%) |

| Glycine | Ethanol | Thionyl Chloride | 150 | 5 | 95 |

| L-Alanine | Methanol (B129727) | Trimethylchlorosilane | 150 | 7 | 92 |

| L-Phenylalanine | Propanol | HCl (gas) | 160 | 10 | 89 |

| L-Proline | Ethanol | Amberlyst-15 | 180 | 15 | 85 |

This table presents representative data compiled from general findings in microwave-assisted synthesis and does not represent a specific experimental outcome for Ethyl 2-aminohex-5-enoate hydrochloride.

Utility of Alpha-Nitro and Alpha-Oxime Esters as Synthetic Intermediates

The use of α-nitro and α-oxime esters as synthetic precursors provides a versatile pathway to α-amino esters. researchgate.netpasteur.fr This strategy involves the introduction of a nitrogen-containing functional group that can be subsequently reduced to the desired amine.

The synthesis of α-amino esters from α-nitro esters often begins with the condensation of an aldehyde or acetal (B89532) with an α-nitroacetate, such as ethyl nitroacetate. nih.govd-nb.info This condensation reaction, which can be catalyzed by agents like titanium tetrachloride, yields an ethyl nitroacrylate derivative. nih.gov Subsequent reduction of the nitro group and the carbon-carbon double bond can be achieved using various reducing agents, such as sodium borohydride (B1222165) followed by zinc and hydrochloric acid, to afford the target α-amino ester. nih.govnih.gov

Alternatively, α-oxime esters serve as valuable intermediates. researchgate.net These can be prepared through several routes, including the reaction of α-keto esters with hydroxylamine. rsc.org The reduction of the oxime functionality to a primary amine is a key step in this sequence and can be accomplished using various methods, including catalytic hydrogenation.

The utility of these intermediates lies in the wide availability of starting materials and the ability to construct complex α-amino esters. The reaction conditions for the formation and reduction of α-nitro and α-oxime esters are generally well-established, making this a reliable approach.

| Intermediate | Precursors | Key Transformation | Reducing Agent | Product |

| α-Nitroacrylate | Aldehyde, Ethyl Nitroacetate | Condensation & Reduction | NaBH₄, then Zn/HCl | α-Amino Ester |

| α-Oxime Ester | α-Keto Ester, Hydroxylamine | Oximation & Reduction | Catalytic Hydrogenation | α-Amino Ester |

| α-Nitro Ester | Alkyl Halide, Ethyl Nitroacetate | Alkylation & Reduction | Fe/AcOH | α-Amino Ester |

This table summarizes the general synthetic pathways using α-nitro and α-oxime esters.

Palladium and Other Late Transition Metal-Catalyzed Hydroamination Approaches

Late transition metal-catalyzed hydroamination has become an increasingly important method for the synthesis of amines due to its atom-economical nature. researchgate.netresearchgate.net This reaction involves the direct addition of an N-H bond across a carbon-carbon multiple bond. researchgate.net Palladium, rhodium, iridium, and gold complexes have all been shown to be effective catalysts for this transformation. researchgate.net

The hydroamination of alkenes can proceed via either Markovnikov or anti-Markovnikov addition, depending on the catalyst and reaction conditions chosen. nih.gov For the synthesis of α-amino esters from unsaturated precursors, a key challenge is controlling the regioselectivity of the amine addition. The hydroamination of vinylarenes, for example, is a well-studied reaction for the synthesis of phenethylamine (B48288) derivatives. nih.gov

While the direct hydroamination of an unsaturated ester to form an α-amino ester is a challenging transformation, catalytic systems are continually being developed to address this. berkeley.edu These reactions often rely on carefully designed ligands to control the reactivity and selectivity of the metal center. researchgate.net The mechanism can involve the formation of metal-hydride or metal-amide intermediates, which then participate in migratory insertion or nucleophilic attack steps. nih.gov

The development of cascade reactions involving hydroamination is also an active area of research, allowing for the construction of complex molecular architectures in a single step. researchgate.net Despite significant progress, the development of highly efficient and selective catalysts for the hydroamination of a broad range of substrates remains a key goal. acs.org

| Metal Catalyst | Ligand Type | Substrate Type | Regioselectivity |

| Palladium | Phosphine (e.g., Xantphos) | Dienes, Vinylarenes | Varies with substrate |

| Rhodium | Chiral Diphosphine | Alkenes | Often Markovnikov |

| Iridium | N-Heterocyclic Carbene | Terminal Alkenes | Typically Anti-Markovnikov |

| Gold | P,N-Ligand | Alkynes | High for 1-aryl enamines |

This table provides a general overview of late transition metal catalysts used in hydroamination reactions and their typical selectivities.

Reactivity Profiles and Chemical Transformations of Ethyl 2 Aminohex 5 Enoate Hydrochloride

Transformations Involving the Amino Group

The primary amino group in Ethyl 2-aminohex-5-enoate is a potent nucleophile, making it the primary site for a wide array of chemical reactions, including derivatization, protection/deprotection sequences, and condensation reactions.

Nucleophilic Reactivity and Derivatization Strategies

The lone pair of electrons on the nitrogen atom allows the amino group to act as a strong nucleophile, readily attacking electrophilic centers. This reactivity is the basis for numerous derivatization strategies, most notably N-acylation and N-alkylation.

N-Acylation: The amino group can be acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or even other esters. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base (to neutralize the generated HCl or carboxylic acid) yields the corresponding N-acyl amino ester. A simple method for the acetylation of amines involves using ethyl acetate (B1210297) as the acyl source with a catalytic amount of acetic acid. rsc.org This transformation is crucial in peptide synthesis and for introducing a wide range of functionalities.

N-Alkylation: The introduction of alkyl groups to the amino function can be achieved using alkyl halides. This reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity and neutralizing the resulting hydrohalic acid. Palladium-catalyzed N-arylations of amino acid esters have also been reported, expanding the scope of accessible derivatives. nih.gov

The following table summarizes common derivatization strategies for the amino group.

| Reaction Type | Reagent Class | Product | General Conditions |

| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl Amino Ester (Amide) | Base (e.g., Triethylamine, Pyridine) |

| N-Acylation | Carboxylic Acid Esters | N-Acyl Amino Ester (Amide) | Acid catalyst (e.g., Acetic Acid) |

| N-Alkylation | Alkyl Halides (R-X) | N-Alkyl Amino Ester | Base (e.g., K₂CO₃, NaHCO₃) |

| N-Arylation | Aryl Halides | N-Aryl Amino Ester | Palladium Catalyst |

Amine Protection and Deprotection Methodologies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions. The most common protecting groups for amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

tert-Butoxycarbonyl (Boc) Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com This reaction is efficient and proceeds under relatively mild conditions. fishersci.co.uk The Boc group is stable to most nucleophiles and bases but is readily cleaved under anhydrous acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.ukcommonorganicchemistry.com The deprotection mechanism involves protonation of the carbamate (B1207046), leading to the formation of a tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine. masterorganicchemistry.comjk-sci.com

Benzyloxycarbonyl (Cbz) Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com The Cbz group is stable under basic and mildly acidic conditions but is easily removed by catalytic hydrogenolysis. ijacskros.comtaylorfrancis.com This process involves reacting the protected amine with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. total-synthesis.com The reaction yields the free amine, toluene, and carbon dioxide. taylorfrancis.com

Below is a table outlining these common protection and deprotection methodologies.

| Protecting Group | Protection Reagent(s) | Typical Protection Conditions | Deprotection Reagent(s) | Typical Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA), THF or Acetonitrile, RT | Trifluoroacetic acid (TFA) | DCM, RT |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Water/Dioxane, 0°C to RT | H₂, Pd/C | Methanol (B129727) or Ethanol, RT, 1 atm H₂ |

Formation of Schiff Bases and Subsequent Reactivity

Primary amines, such as the one in Ethyl 2-aminohex-5-enoate, react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reaction is reversible and is typically catalyzed by acid. nih.gov

The mechanism involves two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine or hemiaminal. researchgate.netuokerbala.edu.iq Following this addition, the carbinolamine undergoes a dehydration step, which is the rate-determining step and is facilitated by acid catalysis, to eliminate a molecule of water and form the C=N double bond of the imine. researchgate.net To drive the reaction to completion, water is often removed from the reaction mixture. nih.gov

The resulting α-imino ester is itself a valuable synthetic intermediate. acs.org The imine carbon is electrophilic and can be attacked by nucleophiles. Furthermore, the entire imine group can undergo various transformations:

Reduction: The C=N double bond can be reduced to an amine using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. masterorganicchemistry.comlibretexts.org This process, when combined with the initial imine formation, is known as reductive amination.

Nucleophilic Addition: Organometallic reagents and other carbon nucleophiles can add across the C=N bond to form new carbon-carbon bonds. acs.org

Cycloaddition Reactions: The imine can act as a component in cycloaddition reactions to form various heterocyclic structures. nih.gov

Transformations Involving the Ester Functionality

The ethyl ester group provides a second site for reactivity, primarily involving nucleophilic acyl substitution or reduction of the carbonyl group.

Hydrolysis and Transesterification Reactions

The ester functionality can be readily converted back to a carboxylic acid or transformed into a different ester.

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the ester is hydrolyzed to the corresponding carboxylic acid (2-aminohex-5-enoic acid) and ethanol. lumenlearning.comlibretexts.org This reaction is reversible, and its equilibrium position is dictated by the concentration of water. chemguide.co.uk

Base-Mediated Hydrolysis (Saponification): Using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible reaction that produces the carboxylate salt (e.g., sodium 2-aminohex-5-enoate) and ethanol. wikipedia.orglumenlearning.com The reaction goes to completion because the final deprotonation of the carboxylic acid by the base is energetically favorable. wikipedia.org

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting Ethyl 2-aminohex-5-enoate with methanol and a catalytic amount of acid would produce Methyl 2-aminohex-5-enoate and ethanol. Using the new alcohol as the solvent helps to drive the equilibrium toward the desired product.

The conditions for these transformations are summarized in the table below.

| Reaction Type | Reagent(s) | Catalyst | Key Conditions | Product(s) |

| Acidic Hydrolysis | Water (H₂O) | Strong Acid (e.g., H₂SO₄) | Heat (reflux), excess water | Carboxylic Acid + Ethanol |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | N/A (Reagent) | Heat (reflux) | Carboxylate Salt + Ethanol |

| Transesterification | Alcohol (R'-OH) | Acid or Base | Heat, new alcohol as solvent | New Ester + Ethanol |

Reductive Transformations of the Ester Moiety

While less reactive than aldehydes or ketones, the ester group can be reduced to a primary alcohol. This transformation requires strong reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. commonorganicchemistry.comadichemistry.comlumenlearning.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. adichemistry.commasterorganicchemistry.com An acidic workup is required to protonate the resulting alkoxide. This would convert Ethyl 2-aminohex-5-enoate into 2-aminohex-5-en-1-ol.

Reduction with Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent and is generally inefficient at reducing esters under standard conditions. lumenlearning.comcommonorganicchemistry.comwikipedia.org However, the reduction can sometimes be achieved by using a large excess of NaBH₄, elevated temperatures, or in specific solvent systems like methanol, which can form more reactive alkoxyborohydride species. wikipedia.orgthieme-connect.com

The following table compares the common reducing agents for esters.

| Reducing Agent | Formula | Reactivity with Esters | Product |

| Lithium Aluminum Hydride | LiAlH₄ | High | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Low/Inefficient | Generally no reaction, or slow reduction to primary alcohol under forcing conditions |

Reactivity of the Alkene Moiety (Hex-5-enoate System)

The terminal double bond in ethyl 2-aminohex-5-enoate is a site of rich chemical reactivity, susceptible to a variety of transformations that are fundamental to organic synthesis.

The double bond of ethyl 2-aminohex-5-enoate can undergo various oxidation reactions. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxide. This electrophilic addition proceeds via the "butterfly mechanism." Dihydroxylation of the alkene can be performed using reagents such as osmium tetroxide (OsO₄) to produce a vicinal diol, or through ozonolysis followed by a reductive workup. Ozonolysis, in particular, offers a method to cleave the double bond, which, depending on the workup conditions (reductive or oxidative), can yield an aldehyde or a carboxylic acid, respectively.

Conversely, the unsaturated bond can be readily reduced to the corresponding saturated alkane, ethyl 2-aminohexanoate hydrochloride, through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This transformation is highly efficient and selective for the carbon-carbon double bond, leaving the ester and amino functionalities intact.

| Reaction Type | Reagent(s) | Product Type |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Vicinal diol |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or DMS | Aldehyde |

| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Carboxylic acid |

| Hydrogenation | H₂, Pd/C | Alkane |

The alkene functionality in ethyl 2-aminohex-5-enoate can participate in cycloaddition reactions, a powerful class of pericyclic reactions for the construction of cyclic systems. wikipedia.org The most notable of these is the Diels-Alder reaction, where the alkene can act as a dienophile in a [4+2] cycloaddition with a conjugated diene. wikipedia.orgsigmaaldrich.com The reaction is typically thermally promoted and proceeds in a concerted fashion, leading to the formation of a six-membered ring. wikipedia.org The stereochemistry of the substituents on the dienophile is retained in the product. youtube.com

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. For instance, the alkene can react with nitrones or azides to form five-membered heterocyclic rings such as isoxazolidines and triazolines, respectively. These reactions are valuable for the synthesis of complex nitrogen-containing molecules.

While direct examples involving ethyl 2-aminohex-5-enoate are not extensively documented, the underlying principles of pericyclic reactions suggest its potential as a reactive component in such transformations. msu.edu For example, intramolecular Diels-Alder reactions have been utilized in the synthesis of amino acids where an amino acid acts as a temporary tether to control stereochemistry. mdpi.com

| Cycloaddition Type | Reactant Partner | Product Ring System |

| [4+2] Diels-Alder | Conjugated diene | Cyclohexene derivative |

| [3+2] 1,3-Dipolar | Nitrone | Isoxazolidine |

| [3+2] 1,3-Dipolar | Azide | Triazoline |

The double bond of ethyl 2-aminohex-5-enoate readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). The addition of a halogen typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. In the presence of a nucleophilic solvent like water, a halohydrin can be formed.

Hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the halogen atom adds to the more substituted carbon. This regioselectivity can be reversed to anti-Markovnikov addition by employing radical conditions, for example, using HBr in the presence of peroxides.

Furthermore, allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. rsc.orgrsc.org This reaction selectively introduces a halogen at the carbon atom adjacent to the double bond. rsc.orgrsc.org

| Reaction | Reagent(s) | Product Type | Regioselectivity |

| Halogenation | Br₂ or Cl₂ | Vicinal dihalide | N/A |

| Halohydrin Formation | Br₂/H₂O or Cl₂/H₂O | Halohydrin | Markovnikov |

| Hydrohalogenation | HBr or HCl | Alkyl halide | Markovnikov |

| Radical Hydrobromination | HBr, ROOR | Alkyl halide | Anti-Markovnikov |

| Allylic Bromination | NBS, hv or AIBN | Allyl bromide | N/A |

Olefin metathesis has emerged as a powerful tool in peptide and amino acid chemistry, particularly for the formation of carbon-carbon bonds. nih.gov Ethyl 2-aminohex-5-enoate, when incorporated into a peptide chain, can participate in ring-closing metathesis (RCM) to form cyclic peptides. nih.govnih.govorganic-chemistry.org RCM is typically catalyzed by ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, which are known for their functional group tolerance. nih.gov

The terminal alkene of the 2-aminohex-5-enoate residue can react with another alkene moiety within the same peptide chain to form a macrocycle, with the concurrent release of a small volatile olefin like ethylene. youtube.com This strategy is widely used to introduce conformational constraints into peptides, which can enhance their biological activity and stability. nih.govnih.gov The unprotected amine and ester functionalities of the amino acid residue are generally well-tolerated by modern metathesis catalysts. nih.gov

| Metathesis Type | Description | Catalyst | Application |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. organic-chemistry.org | Grubbs or Hoveyda-Grubbs catalysts | Synthesis of cyclic peptides with constrained conformations. nih.govnih.gov |

| Cross Metathesis (CM) | Intermolecular reaction between two different alkenes. | Grubbs or Hoveyda-Grubbs catalysts | Dimerization or modification of peptides. |

Multi-Component Reactions and Heterocycle Formation Involving Ethyl 2-aminohex-5-enoate

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.orgfu-berlin.de These reactions are highly atom-economical and offer a rapid and efficient route to complex molecules, including a wide variety of heterocycles. nih.gov

Ethyl 2-aminohex-5-enoate is a promising substrate for MCRs due to the presence of both an amino group and an ester functionality, in addition to the reactive alkene. The primary amine can act as a nucleophile and participate in classical MCRs such as the Ugi and Passerini reactions, although the latter typically involves isocyanides. In the Ugi four-component reaction, an aldehyde, a carboxylic acid, an isocyanide, and an amine (in this case, the amino ester) combine to form an α-acylamino amide.

The amino group can also be utilized in the synthesis of various nitrogen-containing heterocycles. For example, it can react with β-dicarbonyl compounds to form enamines, which can then undergo further cyclization reactions. Condensation with diketones can lead to the formation of pyrroles or other heterocyclic systems. While specific literature on MCRs involving ethyl 2-aminohex-5-enoate is limited, its functional groups make it a theoretically viable candidate for a range of such transformations leading to diverse heterocyclic scaffolds.

| MCR / Heterocycle Synthesis | Reactant Types | Potential Heterocyclic Product |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Ketoester | Pyrrole |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl Compound | Pyrrole |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of Ethyl 2-aminohex-5-enoate hydrochloride. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) is used to identify the number and types of hydrogen atoms present in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl ester group, the alpha-amino proton, the protons adjacent to the double bond, and the methylene (B1212753) protons in the chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific position in the molecule.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a separate signal in the ¹³C NMR spectrum. This includes the carbonyl carbon of the ester, the carbons of the double bond, the alpha-carbon bearing the amino group, and the carbons of the ethyl group and the aliphatic chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values may vary based on the solvent and other acquisition parameters.

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Ethyl Ester (CH₃) | Triplet, ~1.3 ppm | ~14 ppm |

| Ethyl Ester (CH₂) | Quartet, ~4.2 ppm | ~61 ppm |

| α-CH | Triplet, ~4.0 ppm | ~55 ppm |

| -CH₂- (Position 3) | Multiplet, ~2.0 ppm | ~32 ppm |

| -CH₂- (Position 4) | Multiplet, ~2.2 ppm | ~30 ppm |

| =CH- (Position 5) | Multiplet, ~5.8 ppm | ~135 ppm |

| =CH₂ (Position 6) | Multiplet, ~5.1 ppm | ~118 ppm |

| Ester C=O | - | ~170 ppm |

| -NH₃⁺ | Broad singlet, ~8.5 ppm | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be used to determine the molecular mass of the compound. In positive ion mode, the molecule would likely be detected as its protonated molecular ion [M+H]⁺, where M is the free base. This would provide a measured mass-to-charge ratio (m/z) that confirms the molecular weight of the free base.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. By comparing the exact mass to calculated masses for possible formulas, the elemental composition can be unambiguously confirmed, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses of fragments such as the ethyl group or parts of the hexenoate chain.

| Technique | Information Provided | Expected Observation for Ethyl 2-aminohex-5-enoate (free base) |

| ESI-MS | Molecular Weight | [M+H]⁺ peak at m/z corresponding to C₈H₁₆NO₂⁺ |

| HRMS | Elemental Formula | Precise m/z value consistent with the calculated exact mass of C₈H₁₆NO₂⁺ |

| Tandem MS (MS/MS) | Structural Fragments | Fragmentation pattern showing loss of ethoxy group (-OC₂H₅) or other characteristic fragments. |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatography is essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC), including Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the chemical purity of the compound. In a typical Reverse-Phase HPLC method, the compound is passed through a nonpolar stationary phase with a polar mobile phase. A pure sample of this compound would ideally show a single sharp peak. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks is used to quantify the purity.

Gas Chromatography (GC), including Chiral GC for Optical Purity Determination

Gas Chromatography (GC) can also be used for purity assessment, particularly for volatile impurities. For the analysis of the enantiomeric purity of this compound, Chiral GC is the method of choice. This technique uses a chiral stationary phase that interacts differently with the two enantiomers (R and S) of the compound. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (e.e.) of a sample.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure and the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the crystal lattice can be determined. For this compound, this technique would not only confirm the connectivity of the atoms but also unambiguously establish the absolute stereochemistry (R or S configuration) at the chiral center (the alpha-carbon). This is particularly important for applications where a specific enantiomer is required.

Computational and Theoretical Studies of Ethyl 2 Aminohex 5 Enoate Hydrochloride

Molecular Modeling and Conformational Analysis

Computational analyses of similar, smaller molecules like glycine (B1666218) ethyl ester hydrochloride have been performed, revealing the preferred spatial arrangements of the functional groups. researchgate.netnih.gov In its protonated form, the amino group (–NH3+) can form strong hydrogen bonds with the chloride counter-ion and participate in intramolecular interactions, which significantly influences conformational stability. researchgate.netnih.gov The alkyl chain, with its terminal double bond, would be expected to adopt a staggered conformation to minimize steric hindrance. researchgate.net

The relative energies of different conformers can be calculated to predict the most likely structures at equilibrium. For 1-alkenes, it has been noted that the most stable conformers often exhibit a bent-inward geometry that allows for interaction between the π bond and hydrogen atoms on the alkyl chain. researchgate.net A similar interaction might influence the conformational preferences of Ethyl 2-aminohex-5-enoate hydrochloride.

Table 1: Representative Dihedral Angles for a Stable Conformer of a Similar α-Amino Ester Hydrochloride (Illustrative Data)

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Angle (°) |

| ψ (psi) | N | Cα | C(O) | O | ~150 |

| φ (phi) | C(O) | Cα | N | H | ~180 |

| ω (omega) | Cα | C(O) | O | C(ethyl) | ~180 |

| χ1 (chi1) | N | Cα | Cβ | Cγ | ~60 |

Note: This table is illustrative and based on general principles of peptide and amino acid ester conformations. Actual values for this compound would require specific calculations.

Reaction Mechanism Predictions and Transition State Analysis (e.g., DFT methods)

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. rsc.org For this compound, several reactions are of interest, including the hydrolysis of the ester group and reactions involving the amino and vinyl functionalities.

Computational studies on the aminolysis and hydrolysis of esters have explored different mechanistic pathways, such as concerted versus stepwise mechanisms. nih.govbutlerov.com In a stepwise mechanism for hydrolysis, a water molecule would add to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of ethanol. nih.gov A concerted mechanism would involve a single transition state where the C-O bond is forming and the C-OEt bond is breaking simultaneously. DFT calculations can determine the activation energies for these pathways, thereby predicting the more favorable route. nih.gov

The presence of the protonated amino group can also influence reactivity. For instance, in the hydrolysis of α-amino acid esters catalyzed by metal complexes, the coordination of the amino group to the metal center can significantly accelerate the reaction. ekb.egnih.gov While not a metal-catalyzed reaction, intramolecular interactions involving the –NH3+ group could potentially affect the reactivity of the nearby ester.

The terminal vinyl group offers another site for reactivity, such as electrophilic addition. Theoretical studies could predict the regioselectivity and stereoselectivity of such reactions by modeling the transition states of possible reaction pathways.

Table 2: Illustrative Predicted Activation Energies for Key Reactions of α-Amino Esters

| Reaction Type | Proposed Mechanism | Computational Method | Predicted Activation Energy (kcal/mol) |

| Uncatalyzed Ester Hydrolysis | Stepwise (Tetrahedral Intermediate) | DFT (B3LYP) | 15 - 25 |

| Uncatalyzed Ester Hydrolysis | Concerted | DFT (B3LYP) | 18 - 28 |

| Ester Aminolysis (with NH3) | Stepwise (Catalyzed by a second NH3) | DFT (B3LYP) | 10 - 17 lower than uncatalyzed |

| Ester Aminolysis (with NH3) | Concerted | DFT (B3LYP) | Similar to stepwise uncatalyzed |

Note: These values are representative and collated from studies on simple esters like methyl formate. nih.gov The actual values for this compound may differ.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide valuable insights into the distribution of electrons and identify regions that are susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, a higher electrophilicity index would suggest a greater susceptibility to attack by nucleophiles. Studies on α,β-unsaturated ketones and esters have shown how conjugation and substituent effects influence these electronic properties. acs.orgnih.gov

Table 3: Representative Electronic Properties and Reactivity Descriptors for Analogous Unsaturated Esters (Illustrative Data)

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.5 to 6.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.7 to 3.3 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.0 to 3.0 eV |

Note: These values are illustrative and based on DFT calculations for various unsaturated carbonyl compounds. acs.orgnih.gov Specific calculations would be required for this compound.

Future Research Perspectives and Horizons for Ethyl 2 Aminohex 5 Enoate Hydrochloride Chemistry

Development of Innovative and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For Ethyl 2-aminohex-5-enoate hydrochloride, moving beyond traditional synthetic methods is crucial for its broader application. Future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.

One promising avenue is the exploration of biocatalytic methods. Enzymes, operating under mild conditions in aqueous media, offer high chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing waste. For instance, the use of engineered transaminases could enable the direct amination of a corresponding keto-ester precursor. Furthermore, lipase-catalyzed esterification or transesterification could provide a green alternative to conventional acid- or base-catalyzed methods for the introduction of the ethyl ester group. mdpi.comresearchgate.net

Another area of focus will be the utilization of renewable feedstocks. Research into pathways that convert biomass-derived platform chemicals into the carbon skeleton of this compound would represent a significant advance in sustainability. Moreover, catalytic methods that utilize abundant and non-toxic metals are highly desirable. For example, iron-catalyzed C-H amination of carboxylic acid feedstocks presents a sustainable strategy for the synthesis of α-amino acids. oberlin.edu The direct fixation of nitrogen and carbon from gaseous sources like N₂, CO₂, and CH₄, while still in its nascent stages for complex molecules, represents a long-term goal for the truly sustainable synthesis of amino acids. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Engineering of novel enzymes (e.g., transaminases, lipases). |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Conversion of biomass-derived platform chemicals. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals. | Development of iron, copper, or manganese-based catalytic systems. |

| Direct N₂ and CO₂ Fixation | Ultimate green synthesis from abundant atmospheric gases. | Development of novel electrophotocatalysts and reaction conditions. rsc.org |

Exploration of Novel Reactivity and Catalytic Pathways

The unique trifunctional nature of this compound opens up a vast landscape of unexplored reactivity. Future research will undoubtedly focus on developing novel catalytic pathways to selectively functionalize this molecule at its various reactive sites.

The terminal alkene is a particularly attractive handle for diversification. Transition metal-catalyzed reactions such as hydroformylation, hydroamination, and various cross-coupling reactions could be employed to introduce a wide range of functional groups. For instance, radical functionalization of the unsaturated side chain could lead to the synthesis of side-chain-fluorinated, azido-substituted, or hydroxylated amino acids. acs.org

The α-carbon, adjacent to the ester group, is another key site for functionalization. The development of catalytic enantioselective α-allylic alkylation of α-amino esters, potentially using synergistic photoinduced palladium and carbonyl catalysis, could provide access to complex quaternary amino acids. nih.govresearchgate.net Such methods would allow for the construction of intricate molecular architectures from simple starting materials.

Furthermore, the development of catalysts that can selectively act on the amino or ester groups in the presence of the alkene, and vice versa, will be a significant area of investigation. This includes the selective N-functionalization using iridium(III) catalysts or the selective modification of the ester group. nih.gov The ability to orchestrate the reactivity of these different functional groups will be key to unlocking the full synthetic potential of this compound.

| Reaction Type | Target Site | Potential Products |

| Radical Addition | Terminal Alkene | Side-chain functionalized amino acids (e.g., fluorinated, azidated). acs.org |

| Catalytic α-Allylation | α-Carbon | Chiral quaternary α-amino esters. nih.govorganic-chemistry.org |

| Selective N-Alkylation | Amino Group | N-functionalized amino acid derivatives. nih.gov |

| Cross-Coupling Reactions | Terminal Alkene | Complex side-chain modified amino acids. |

Expanded Utility in the Construction of Functional Molecules and Chemical Probes

Unnatural amino acids are invaluable tools in chemical biology and medicinal chemistry. This compound, with its terminal alkene, is well-suited for incorporation into peptides and other bioactive molecules to serve as a chemical probe or to introduce novel functionalities.

The terminal double bond can participate in bioorthogonal reactions, such as the thiol-ene reaction or photo-click chemistry, allowing for the specific labeling of proteins or other biomolecules in a biological setting. This would enable the study of protein localization, interactions, and dynamics. The synthesis of unnatural amino acids with varying tether lengths and reactive handles has been shown to be crucial for optimizing bioconjugation reactions. nih.gov

In medicinal chemistry, the incorporation of this compound into peptide-based drugs could lead to compounds with improved pharmacokinetic properties, such as enhanced stability towards proteolysis or improved cell permeability. The side chain can also be used as a point of attachment for other molecules, such as imaging agents or drug payloads. The introduction of amino acids into natural product scaffolds has been shown to enhance their pharmacological activity and improve their physicochemical properties. frontiersin.org

Furthermore, the unique stereochemistry and functionality of derivatives of this compound could be exploited in the design of enzyme inhibitors or as chiral ligands in asymmetric catalysis. The synthesis of structurally diverse α-quaternary chiral glutamic acid derivatives, for example, is of significant interest for therapeutic studies. acs.org

| Application Area | Key Feature Utilized | Potential Outcome |

| Chemical Biology | Terminal Alkene (Bioorthogonal Reactivity) | Development of chemical probes for protein labeling and imaging. nih.gov |

| Medicinal Chemistry | Unique Side Chain and Stereochemistry | Synthesis of peptide-based drugs with improved properties, enzyme inhibitors. |

| Materials Science | Polymerizable Alkene Group | Creation of novel amino acid-based polymers with unique properties. |

| Asymmetric Catalysis | Chiral Backbone | Design of novel chiral ligands for stereoselective transformations. |

Integration with Flow Chemistry and Automation Technologies for Synthesis

The translation of novel chemical discoveries from the laboratory to industrial-scale production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry and automation offer powerful solutions to these challenges and are poised to play a significant role in the future of this compound chemistry.

Continuous-flow synthesis can offer numerous advantages for the preparation of this amino acid ester, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for higher yields and purities. acs.org For example, a continuous-flow procedure for the synthesis of β-amino acid esters via a lipase-catalyzed Michael reaction has been developed, demonstrating the potential for green and efficient enzymatic reactions in flow. mdpi.comresearchgate.net The synthesis of peptides using a flow process with immobilized reagents and scavengers has also been reported, which could be adapted for the derivatization of this compound. durham.ac.uk

Automation, particularly in the context of solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides. americanpeptidesociety.orgcreative-peptides.com Automated synthesizers could be programmed to incorporate this compound into peptide sequences at specific positions. Furthermore, automated derivatization protocols can enhance the efficiency of analyzing large sample sets, for instance, in the context of screening for optimal reaction conditions or in quality control. nih.gov The integration of high-throughput screening with automated synthesis platforms will accelerate the discovery of new reactions and applications for this versatile building block.

| Technology | Application in this compound Chemistry | Anticipated Benefits |

| Flow Chemistry | Synthesis of the molecule and its derivatives. | Improved reaction control, enhanced safety, scalability, and higher yields. mdpi.comacs.org |

| Automated Peptide Synthesis | Incorporation into peptide sequences. | High-throughput synthesis of novel peptides containing this unnatural amino acid. americanpeptidesociety.orgbeilstein-journals.org |

| Automated Derivatization | High-throughput screening and analysis. | Increased efficiency in reaction optimization and quality control. nih.govresearchgate.net |

| Robotics and AI | Reaction discovery and optimization. | Accelerated development of new synthetic methods and applications. |

Q & A

Basic Questions

Q. What are the key considerations when synthesizing Ethyl 2-aminohex-5-enoate hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis requires careful control of reaction conditions. The amino group must be protected (e.g., using Boc or Fmoc groups) to prevent side reactions during esterification. Hydrochloride salt formation is typically achieved via acidification (e.g., HCl in anhydrous ethanol). Purification via recrystallization or reverse-phase HPLC (≥95% purity, as in related hydrochlorides ) is critical. Monitor reaction progress using TLC or LC-MS to confirm intermediate steps.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : Use and NMR in deuterated solvents (e.g., DO or DMSO-d) to identify the ester carbonyl (~170 ppm), vinyl proton coupling (5-enoate group), and amine proton environments. A 400 MHz or higher spectrometer is recommended for resolution .

- IR : Confirm ester (C=O stretch ~1740 cm) and amine (N-H stretches ~3300 cm) functionalities.

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] or [M+Na] ions.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, protected from moisture (hydrochlorides are often hygroscopic) .

- Spill Management : Collect solids mechanically; avoid water to prevent dissolution into drains. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation. Pre-saturate solutions to avoid rapid nucleation.

- Temperature Control : Gradual cooling (e.g., 4°C to -20°C) improves crystal quality.

- Refinement Tools : Use SHELXL for structure refinement. Input high-resolution data (<1.0 Å) to resolve disorder in the enoate group. SHELXL’s restraints (e.g., DFIX, FLAT) stabilize geometry during refinement .

Q. How can computational chemistry be integrated with experimental data to validate the molecular configuration of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts with experimental data to validate stereochemistry.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Cross-Validation : Overlay computational models with X-ray crystallographic data (e.g., CCDC entries) to verify bond lengths and angles .

Q. What strategies are recommended for resolving discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Replicate experiments across multiple cell lines or animal models to assess consistency.

- Meta-Analysis : Aggregate published data (e.g., IC, EC) to identify outliers. Use statistical tools (ANOVA, t-tests) to evaluate significance .

- Structural Analog Comparison : Compare with derivatives (e.g., methyl ester analogs ) to isolate functional group contributions.

Data Presentation and Analysis

Q. How should researchers present conflicting spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Data Tables : Include chemical shifts, coupling constants (-values), and integration ratios. Highlight discrepancies in supplementary materials.

- Error Analysis : Discuss solvent effects (e.g., DO vs. DMSO-d) or pH-induced conformational changes.

- Validation : Cross-reference with literature analogs (e.g., pyrrolidine carboxylate hydrochlorides ) to contextualize results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.